Butyl 8-(oxiran-2-yl)octanoate
Description
The exact mass of the compound this compound is 242.18819469 g/mol and the complexity rating of the compound is 204. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 8-(oxiran-2-yl)octanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O3/c1-2-3-11-16-14(15)10-8-6-4-5-7-9-13-12-17-13/h13H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPFSXXAFQFWFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCCCCCCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901293786 | |
| Record name | 2-Oxiraneoctanoic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2101348-63-2 | |
| Record name | 2-Oxiraneoctanoic acid, butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2101348-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxiraneoctanoic acid, butyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901293786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework of Epoxide Chemistry
The oxirane ring, or epoxide, is a three-membered heterocyclic ether. nih.gov Its structure consists of an oxygen atom bonded to two adjacent carbon atoms, forming a strained ring. nih.gov This inherent ring strain, estimated to be around 13 kcal/mol, is the primary driver for the high reactivity of epoxides compared to other ethers. researchgate.net The oxygen atom in the ring is electron-rich and can be protonated under acidic conditions, further activating the ring towards nucleophilic attack. libretexts.org
Epoxide chemistry is dominated by ring-opening reactions, which can be initiated by either nucleophiles or electrophiles. nih.gov Under basic or neutral conditions, strong nucleophiles attack one of the carbon atoms of the epoxide ring in an SN2-type mechanism. youtube.com This attack typically occurs at the less sterically hindered carbon atom. libretexts.org Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. libretexts.org The nucleophile then attacks the more substituted carbon atom, as the transition state has a partial positive charge that is better stabilized by hyperconjugation. sigmaaldrich.com These reactions proceed with high regioselectivity and stereospecificity, making epoxides valuable synthons in organic chemistry for the introduction of 1,2-difunctionality. researchgate.net
The formation of epoxides, or epoxidation, is commonly achieved through the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Other methods include the use of hydrogen peroxide in the presence of a catalyst or the intramolecular cyclization of halohydrins. researchgate.net
Overview of Fatty Acid Ester Chemical Diversity
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. nih.gov They are fundamental components of lipids and are found in abundance in nature, primarily as esters in triglycerides, phospholipids, and cholesteryl esters. nih.gov The chemical diversity of fatty acids stems from variations in chain length, the degree and position of unsaturation (double bonds), and the presence of other functional groups or branches along the chain. acs.org
Fatty acid esters are formed through the reaction of the carboxylic acid group of a fatty acid with an alcohol. acs.org This esterification process introduces further diversity, as the alcohol component can vary widely, from simple alkyl alcohols like methanol (B129727) and butanol to more complex structures like glycerol. sigmaaldrich.com The properties of fatty acid esters are influenced by both the fatty acid and the alcohol moiety. For instance, the length and saturation of the fatty acid chain affect properties like melting point and viscosity, while the nature of the alcohol can impact solubility and reactivity.
The presence of double bonds in unsaturated fatty acid esters provides a reactive site for various chemical modifications, including epoxidation. This transformation converts a relatively non-polar alkene into a polar and reactive epoxide, significantly expanding the chemical utility of the fatty acid ester.
Academic Significance of Butyl 8 Oxiran 2 Yl Octanoate Within Organic Synthesis and Materials Science
Chemo-Enzymatic Synthesis Pathways
Chemo-enzymatic synthesis leverages the high selectivity of biological catalysts in conjunction with efficient chemical reactions, offering a powerful alternative to purely chemical or biological routes. nih.govrsc.orgnih.gov This integrated approach is particularly effective for creating complex molecules like epoxy esters under mild conditions. nih.gov
Lipase-Catalyzed Epoxidation of Unsaturated Fatty Acid Precursors
A prominent chemo-enzymatic method for producing epoxy esters involves the use of lipases. ocl-journal.orgocl-journal.org This process, often called the "chemo-enzymatic epoxidation," utilizes a lipase (B570770) to catalyze the formation of a peroxy acid in situ from a carboxylic acid and hydrogen peroxide. ocl-journal.orgfrontiersin.org This peroxy acid then acts as an oxidizing agent to epoxidize the double bonds of an unsaturated fatty acid precursor in a subsequent, uncatalyzed chemical step. ocl-journal.orgocl-journal.org
Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, is frequently the biocatalyst of choice for this reaction due to its high stability and efficiency. ocl-journal.orgresearchgate.net The process is advantageous as it occurs under mild conditions, reduces the formation of byproducts like diols that can result from oxirane ring-opening in strongly acidic chemical methods, and allows for easier product separation. ocl-journal.orgmdpi.com Research has shown that this method can achieve high conversion rates (over 99%) for the epoxidation of unsaturated fatty acid methyl esters (FAMEs). researchgate.netnau.edu Interestingly, some studies have demonstrated that the addition of a separate carboxylic acid is not always necessary, as the lipase can utilize the unsaturated fatty acid esters themselves to generate the reactive peroxy acid intermediate. researchgate.netnau.edu
| Enzyme | Substrate | Key Reagents | Typical Conditions | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Immobilized Candida antarctica Lipase B (Novozym 435) | Unsaturated Fatty Acid Methyl Esters (FAMEs) | Hydrogen Peroxide (H₂O₂) | 45°C, 1 atm, 250 rpm | >99% conversion | researchgate.net |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Unsaturated Fatty Acids | Hydrogen Peroxide (H₂O₂) | 25-55°C, neutral pH | High yield with minimal byproducts | mdpi.com |
| Immobilized Candida antarctica Lipase B (Novozym 435) | Isosafrole (propenylbenzene analog) | H₂O₂, Carboxylic Acid | In situ peroxy acid formation | Leads to corresponding diol after hydrolysis | frontiersin.org |
Biocatalytic Esterification Approaches Utilizing Alcohol Acyltransferases
Alcohol acyltransferases (AATs) represent a class of enzymes with significant potential for the green synthesis of esters. nih.govscribd.com These enzymes catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA) to form the corresponding ester. nih.govscribd.com The use of AATs is a key strategy in metabolic engineering and synthetic biology for producing a wide array of esters, including flavor and fragrance compounds like ethyl acetate (B1210297), butyl butyrate, and isoamyl acetate. nih.gov
An AAT from Mycobacterium smegmatis (MsAcT) has garnered attention for its ability to function in aqueous solutions and its capacity to catalyze acyl transfer between various primary alcohols and acyl donors. rsc.orgresearchgate.netunibe.ch The substrate specificity of AATs is a critical factor; they can recognize a range of acyl-CoAs (such as acetyl-CoA, butyryl-CoA) and alcohols (including ethanol, butanol, and hexanol). nih.gov While direct synthesis of this compound using AATs is not extensively documented, the principle holds promise. A potential pathway could involve the enzymatic esterification of 1-butanol (B46404) with a hypothetical 8-(oxiran-2-yl)octanoyl-CoA. However, the efficiency would depend on the enzyme's tolerance for the epoxy group and the long acyl chain. nih.gov
| Enzyme | Acyl Donor (Example) | Alcohol Acceptor (Example) | Product (Example) | Key Feature | Reference |
|---|---|---|---|---|---|
| Alcohol Acyltransferases (AATs) | Acyl-CoAs (e.g., Butyryl-CoA) | Alcohols (e.g., Butanol) | Esters (e.g., Butyl butyrate) | Catalyzes condensation of Acyl-CoA and alcohol. | nih.gov |
| Mycobacterium smegmatis Acyltransferase (MsAcT) | Vinyl acetate (C2 ester) | 1-Butanol | Butyl acetate | Achieved 77% conversion in 8 hours. | rsc.org |
| Mycobacterium smegmatis Acyltransferase (MsAcT) | Ethyl esters | Primary alcohols (isoamyl, hexyl, etc.) | Flavor esters | High yields (80-97%) in short reaction times (30-120 min). | researchgate.net |
Microbial Cell-Based Production Systems for Related Esters
Whole-cell biocatalysis offers a comprehensive approach to producing complex chemicals by harnessing the complete metabolic pathways within microorganisms like bacteria and fungi. ethz.ch These systems can be engineered to convert simple feedstocks into valuable products such as epoxy esters. For instance, microorganisms have been investigated for their ability to degrade and metabolize resilient polymers like epoxy resins, indicating the presence of enzymatic machinery capable of interacting with such compounds. ethz.ch
Specific to synthesis, microbial biotransformation can achieve highly selective reactions. Research has shown that various microorganisms, such as Rhodotorula rubra and Botrytis cinerea, can perform enantioselective lactonization of γ,δ-epoxy esters, demonstrating their ability to process epoxy-functionalized substrates. researchgate.net Furthermore, lipids from microalgae, which contain unsaturated fatty acids, are being explored as a sustainable feedstock for producing bio-based epoxy resins. mdpi.com The process involves the transesterification of the algal biomass to FAMEs, followed by epoxidation. mdpi.com This highlights the potential for developing microbial cell factories engineered to perform both the synthesis of the unsaturated fatty acid ester precursor and its subsequent epoxidation to yield compounds analogous to this compound.
Contemporary Chemical Synthetic Routes
Traditional chemical synthesis remains a cornerstone for the production of epoxy esters, with ongoing advancements focused on improving efficiency, yield, and stereochemical control.
Peroxyacid-Mediated Epoxidation Techniques for Olefinic Precursors
The most established method for converting an alkene to an epoxide is the Prilezhaev reaction, which utilizes a peroxyacid as the oxidizing agent. sciforum.netclockss.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. sciforum.netmasterorganicchemistry.com A common and relatively stable reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is effective for epoxidizing electron-rich olefins. sciforum.netmasterorganicchemistry.com However, electron-deficient olefins, such as α,β-unsaturated esters, react more slowly. sciforum.net
For the synthesis of this compound, a typical precursor would be an unsaturated ester like butyl oleate (B1233923) (butyl 9Z-octadecenoate). rsc.org An efficient method involves the in situ generation of peroxyformic acid from formic acid and hydrogen peroxide. rsc.org This mixture is then reacted with the unsaturated ester. This approach avoids the need to handle potentially hazardous pre-formed peroxyacids and is suitable for large-scale production. ocl-journal.org
| Reagent System | Substrate | Mechanism | Typical Conditions | Yield | Reference |
|---|---|---|---|---|---|
| m-CPBA | Butyl 9Z-octadecenoate | Direct epoxidation with peroxyacid. | Organic solvent (e.g., CH₂Cl₂) | Good (60-95% for α,β-unsaturated esters) | sciforum.net |
| Formic acid (HCOOH) / Hydrogen Peroxide (H₂O₂) | Butyl 9Z-octadecenoate | In situ formation of peroxyformic acid. | Heated (e.g., 60°C) for several hours. | 62% (crystallized) | rsc.org |
| Formic acid (HCOOH) / Hydrogen Peroxide (H₂O₂) | Methyl erucate | In situ formation of peroxyformic acid. | 50°C for 6 hours. | Not specified | rsc.org |
Strategies for Stereoselective Epoxide Formation
Controlling the three-dimensional structure (stereochemistry) of the epoxide ring is crucial for applications in pharmaceuticals and fine chemicals. Several advanced strategies have been developed to achieve stereoselective epoxidation.
Substrate-Directed Epoxidation: In molecules that contain a directing group, such as a hydroxyl group near the double bond, the epoxidation can be highly diastereoselective. acs.orgnih.gov For example, the nucleophilic epoxidation of γ-hydroxy-α,β-unsaturated esters with a methyl substituent at the α-position is highly stereoselective, favoring the syn isomer. acs.orgnih.gov This selectivity is often rationalized by models involving chelation and steric effects (e.g., the Felkin-Anh model). acs.org
Catalytic Asymmetric Epoxidation: This approach uses a chiral catalyst to transfer an oxygen atom to the alkene enantioselectively, producing one enantiomer of the epoxide in excess. Various metal-based catalysts have been developed for the asymmetric epoxidation of α,β-unsaturated esters. For instance, chiral yttrium-biphenyldiol complexes can catalyze the epoxidation of various β-substituted α,β-unsaturated esters with high yields (up to 97%) and excellent enantiomeric excess (up to 99% ee). acs.org Similarly, iron(II) complexes with chiral phenanthroline-based ligands have been shown to effectively catalyze the asymmetric epoxidation of trisubstituted α,β-unsaturated esters, also achieving high enantioselectivities (93–99% ee). thieme-connect.com
| Method | Catalyst/Directing Group | Substrate Type | Key Outcome | Example Result | Reference |
|---|---|---|---|---|---|
| Substrate-Directed Epoxidation | γ-hydroxy group | α-Methyl-γ-hydroxy-α,β-unsaturated ester | High diastereoselectivity (syn isomer) | dr >19:1 | acs.org |
| Catalytic Asymmetric Epoxidation | Chiral Yttrium-Biphenyldiol Complex | β-Aryl and β-alkyl α,β-unsaturated esters | High enantioselectivity | Up to 97% yield, 99% ee | acs.org |
| Catalytic Asymmetric Epoxidation | Chiral Iron(II)-Phenanthroline Complex | Trisubstituted α,β-unsaturated esters | Excellent enantioselectivity | Up to 69% yield, 98% ee | thieme-connect.com |
Mechanistic Investigations of Epoxide Ring-Opening Reactions
The ring-opening of an epoxide is a versatile reaction that can proceed through different mechanisms depending on the reaction conditions, particularly the pH of the medium. libretexts.orgopenstax.org These reactions are fundamental in synthesis as they introduce two new functional groups on adjacent carbon atoms. science.gov For an unsymmetrical epoxide like this compound, the site of nucleophilic attack, or regioselectivity, is a key consideration.
The epoxide ring of this compound contains two electrophilic carbon atoms that are susceptible to nucleophilic attack. The reaction pathway is generally governed by either an S\textsubscript{N}1-like or S\textsubscript{N}2-like mechanism. openstax.org The choice between these pathways is influenced by the nature of the nucleophile and whether the reaction is catalyzed by an acid or a base. libretexts.org
Under neutral or basic conditions, the reaction typically follows an S\textsubscript{N}2 mechanism. masterorganicchemistry.comjsynthchem.com A strong nucleophile directly attacks one of the carbon atoms of the oxirane ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom. masterorganicchemistry.comopenstax.org In the case of this compound, the terminal epoxide has two secondary carbons, but the carbon further from the ester chain (C2 of the oxirane) is generally less sterically hindered, making it the primary site of attack for many nucleophiles. openstax.org
Under acidic conditions, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group) and activating the ring for nucleophilic attack. masterorganicchemistry.comopenstax.org This step makes even weak nucleophiles, such as water or alcohols, capable of opening the ring. masterorganicchemistry.com
The mechanism of acid-catalyzed opening has characteristics of both S\textsubscript{N}1 and S\textsubscript{N}2 reactions. openstax.org The transition state involves a significant build-up of positive charge on the carbon atoms of the epoxide ring. This positive charge is better stabilized on the more substituted carbon atom. Consequently, the nucleophile preferentially attacks the carbon atom that can best support a positive charge. masterorganicchemistry.comopenstax.org For epoxides with primary and secondary carbons, the attack still occurs primarily at the less substituted site (an S\textsubscript{N}2-like result). However, if one carbon is tertiary, the attack happens at the more substituted, tertiary site (an S\textsubscript{N}1-like result). openstax.org In this compound, both oxirane carbons are secondary, so nucleophilic attack is expected to occur predominantly at the less sterically hindered carbon. openstax.org
In the presence of a strong base, such as hydroxide (B78521) or alkoxide ions, the ring-opening of this compound follows a classic S\textsubscript{N}2 mechanism. libretexts.orgmasterorganicchemistry.com Unlike in acid-catalyzed reactions, the epoxide oxygen is not protonated beforehand, making it a poor leaving group (an alkoxide). libretexts.org
The reaction is driven by the combination of a potent nucleophile and the release of ring strain. libretexts.orgmasterorganicchemistry.com The nucleophile attacks one of the epoxide carbons, forcing the C-O bond to break. The reaction exhibits high regioselectivity, with the nucleophile attacking the least sterically hindered carbon atom of the oxirane ring. openstax.orgjsynthchem.com This results in the formation of a secondary alcohol at the less hindered position and a primary alcohol (after protonation) from the epoxide oxygen.
Table 1: Regioselectivity in Epoxide Ring-Opening of this compound
| Condition | Mechanism | Site of Nucleophilic Attack | Primary Product |
|---|---|---|---|
| Acidic (e.g., H₃O⁺) | S\textsubscript{N}1/S\textsubscript{N}2 Hybrid | Less substituted carbon (S\textsubscript{N}2-like) | Trans-diol |
| Basic (e.g., RO⁻, HO⁻) | S\textsubscript{N}2 | Less substituted carbon | Trans-diol |
This table is generated based on established principles of epoxide chemistry. libretexts.orgopenstax.org
The ring-opening reactions of epoxides are stereospecific. The S\textsubscript{N}2 attack by the nucleophile occurs from the side opposite to the carbon-oxygen bond of the epoxide. openstax.org This "backside attack" results in an inversion of the stereochemical configuration at the carbon atom that is attacked. libretexts.orgmasterorganicchemistry.com The carbon that is not attacked retains its original stereochemistry. This stereochemical outcome is a hallmark of the S\textsubscript{N}2 mechanism that governs most epoxide ring-opening reactions. For a trans-epoxide, this results in an anti-diol, while a cis-epoxide yields a syn-diol.
The reaction of epoxides with amines is a direct and efficient method for the synthesis of β-amino alcohols, which are important structural motifs in many biologically active molecules. rroij.comgaylordchemical.comnih.gov The ring-opening of this compound with primary or secondary amines is expected to proceed via an S\textsubscript{N}2 mechanism, where the amine acts as the nucleophile. openstax.orgorganic-chemistry.org
The reaction typically occurs with high regioselectivity, with the amine attacking the less-substituted carbon of the epoxide ring. researchgate.net This aminolysis can be performed without a catalyst, sometimes just in water, but is often accelerated by the use of various catalysts. organic-chemistry.org
Table 2: Selected Catalysts for the Synthesis of β-Amino Alcohols from Epoxides and Amines
| Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|
| Indium(III) bromide (InBr₃) | Mild conditions | High regio- and chemoselectivity | rroij.com |
| Lithium bromide (LiBr) | Environmentally friendly | Inexpensive and efficient | rroij.com |
| Antimony trichloride (B1173362) (SbCl₃) | Room temperature | Good yields | rroij.comresearchgate.net |
| Zinc(II) perchlorate (B79767) hexahydrate | Solvent-free | Excellent chemo-, regio-, and stereoselectivity | organic-chemistry.org |
This table summarizes general findings for the aminolysis of epoxides.
Polymerization and Oligomerization Behavior
The strained ring of this compound makes it a suitable monomer for ring-opening polymerization (ROP). This process can be initiated by cationic, anionic, or coordination catalysts, leading to the formation of polyethers with pendant butyl octanoate (B1194180) side chains. The properties of the resulting polymer, such as its molecular weight and tacticity, are highly dependent on the polymerization mechanism and the catalyst used. mdpi.com
Epoxidized fatty acid esters, which are structurally similar to this compound, are derived from vegetable oils and are used to create bio-based polymers. science.gov The polymerization of these epoxides, often initiated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂), can produce polymers with potential applications as biodegradable materials or lubricants. science.gov The long aliphatic chain from the octanoate moiety would be expected to impart flexibility and hydrophobicity to the resulting polymer.
Ring-Opening Polymerization (ROP) of the Oxirane Moiety
The oxirane ring of this compound is susceptible to ring-opening polymerization (ROP) through either cationic or anionic mechanisms, leading to the formation of polyethers. The choice of initiator or catalyst dictates the polymerization pathway.
Cationic Ring-Opening Polymerization (CROP): Cationic polymerization is initiated by strong acids or Lewis acids, which protonate or coordinate to the oxygen atom of the oxirane ring, making it highly electrophilic and susceptible to nucleophilic attack by a monomer molecule. researchgate.netdtic.mil The propagation proceeds via a chain-growth mechanism, forming polyether chains. researchgate.net Photoinitiators, such as triarylsulfonium salts, can be used to induce cationic polymerization upon UV irradiation, generating strong protic acids that initiate the process. researchgate.netdtic.mil This method is advantageous as it is insensitive to oxygen. researchgate.net The reaction kinetics, however, can be slower compared to radical-mediated polymerizations. researchgate.net
Anionic Ring-Opening Polymerization (AROP): Anionic ROP is initiated by nucleophiles like hydroxides or alkoxides, which attack one of the carbon atoms of the strained epoxide ring. libretexts.org This process, which forms a C-O bond in the polymer backbone, is a cornerstone in the industrial production of polyethers. libretexts.orgresearchgate.net The polymerization of functionalized epoxides via AROP allows for the synthesis of well-defined polyethers. nih.gov Studies on mechanochemical AROP have shown that monomers with bulky substituents can exhibit faster conversion rates in the solid state compared to solution polymerization. nih.gov
The general mechanisms are illustrated below:
Cationic Initiation: An initiator (H⁺) protonates the epoxide oxygen, activating the ring.
Cationic Propagation: Another monomer attacks the activated epoxide, propagating the polymer chain.
Anionic Initiation: A nucleophile (Nu⁻) attacks a carbon of the epoxide ring, opening it.
Anionic Propagation: The resulting alkoxide attacks another monomer, extending the polyether chain.
Copolymerization Studies with Diverse Monomers
The epoxide functionality allows this compound to copolymerize with a range of other monomers. This approach is used to tailor the properties of the final polymer.
Copolymerization with other Epoxides: It can be copolymerized with other epoxy monomers, such as those derived from soybean oil or cycloaliphatic epoxides, to create crosslinked networks with modified properties like flexibility and hardness. researchgate.net
Copolymerization with Spiroorthocarbonates (SOCs): A significant application is the copolymerization with SOCs. SOCs are known for their ability to reduce or compensate for the shrinkage that typically occurs during the polymerization of epoxy resins. researchgate.nettandfonline.comtandfonline.com During cationic polymerization, both the epoxy rings and the spiro-rings open and react to form a branched or crosslinked poly(ether-carbonate) copolymer. tandfonline.com The incorporation of SOCs has been shown to increase the conversion of the epoxy groups. tandfonline.com
Copolymerization with Carbon Dioxide (CO₂): The reaction of epoxides with CO₂ is a notable example of converting a greenhouse gas into valuable chemicals. This reaction can lead to either polycarbonates or cyclic carbonates, depending on the catalyst and reaction conditions. nih.govrsc.org This process is a 100% atom-economical reaction. rsc.orgscilit.com
Formation of Polyethers and Polyester (B1180765) Networks
The bifunctionality of this compound is key to forming complex polymer networks. While ROP of the epoxide alone yields linear polyethers, the participation of the ester group or the use of co-monomers like polyacids can lead to crosslinked polyester networks.
Epoxidized fatty acid esters, analogous to this compound, can be cross-linked using dicarboxylic acids or anhydrides. researchgate.netacs.orgrsc.org The primary reaction involves the acid-catalyzed opening of the epoxide ring by a carboxylic acid, forming a β-hydroxyester linkage. researchgate.net The newly formed hydroxyl group can then react with another acid group, and the ester groups can undergo transesterification, leading to a densely cross-linked polyester network. researchgate.netrsc.org These reactions are fundamental in creating thermosets from bio-based resources like epoxidized vegetable oils. researchgate.netacs.org The presence of dynamic covalent bonds, such as the ester linkages, can impart self-healing and recyclable properties to the resulting polymer networks. researchgate.netrsc.org
| Network Type | Primary Monomer(s) | Key Linkage(s) Formed | Resulting Polymer |
| Polyether | This compound | Ether (-C-O-C-) | Linear or branched polyether |
| Polyester | This compound + Dicarboxylic Acid/Anhydride (B1165640) | Ester (-COO-), β-hydroxyester | Cross-linked polyester thermoset |
| Poly(ether-carbonate) | This compound + Spiroorthocarbonate | Ether (-C-O-C-), Carbonate (-OCOO-) | Cross-linked copolymer |
Intramolecular Rearrangements and Cyclization Mechanisms
Under specific catalytic conditions, this compound can undergo intramolecular reactions, leading to cyclic structures instead of linear polymers.
Lewis Acid-Catalyzed Rearrangements to Cyclic Carbonates
The reaction between epoxides and carbon dioxide (CO₂) to form five-membered cyclic carbonates is a highly efficient and environmentally friendly process. rsc.orgrsc.org This cycloaddition is typically catalyzed by various systems, including Lewis acids, metal complexes, and metal-free catalysts like alkali metal halides. nih.govacs.org
The mechanism generally involves the activation of the epoxide by the catalyst, followed by a nucleophilic attack of a co-catalyst (like a halide ion) to open the ring. acs.org The resulting alkoxide then attacks a molecule of CO₂, and a subsequent intramolecular ring-closing step yields the cyclic carbonate and regenerates the catalyst. acs.org This reaction is thermodynamically favorable and 100% atom-efficient, as all atoms of the reactants are incorporated into the product. nih.gov
| Catalyst System | Description | Key Features | Reference |
| Metal-Containing Catalysts | Various metal complexes | Can produce cyclic carbonates or polycarbonates depending on conditions. | nih.gov |
| Metal-Free Catalysts (e.g., KI-glycol) | Alkali halides with a hydrogen bond donor co-catalyst. | Often more selective towards cyclic carbonates. The glycol activates the epoxide via hydrogen bonding. | nih.govacs.org |
Formation of Spiroorthocarbonate Intermediates
Epoxy-esters can undergo Lewis acid-mediated intramolecular rearrangement to form bicyclic ortho esters. rsc.org This transformation suggests that the ester carbonyl group can act as an internal nucleophile, attacking the activated epoxide ring. While direct evidence for this compound forming a spiroorthocarbonate (SOC) via this route is limited, the reaction is known for similar substrates. rsc.org More commonly, SOCs are synthesized from diols and subsequently used in copolymerizations with epoxides. researchgate.nettandfonline.com The potential for rearrangement highlights a competing reaction pathway to polymerization under Lewis acid catalysis.
Ester Hydrolysis and Transesterification Reactions
The butyl ester group in the molecule is subject to hydrolysis and transesterification, reactions that are critical in both the degradation and modification of polymers derived from this monomer.
Ester Hydrolysis: Hydrolysis is the cleavage of the ester bond by reaction with water to form the corresponding carboxylic acid (8-(oxiran-2-yl)octanoic acid) and butanol. This reaction can be catalyzed by acids or bases. In the context of polyester networks formed from this monomer, hydrolysis can lead to the degradation of the polymer matrix. The epoxide ring itself can also be hydrolyzed to a diol, particularly under acidic conditions. nih.gov
Transesterification: Transesterification is the exchange of the butyl group of the ester with another alcohol. This reaction is particularly important in the context of dynamic covalent networks. In polyester networks containing β-hydroxyester linkages, thermally activated transesterification reactions can occur, enabling bond exchange, stress relaxation, and self-healing properties in the material. researchgate.netescholarship.org This dynamic nature allows for the reprocessing and recycling of the thermoset material. rsc.org
Derivatization Chemistry and Advanced Functionalization Studies
Strategies for Chemical Modification of the Epoxy Group
The strained three-membered ring of the epoxide is susceptible to ring-opening reactions with a variety of nucleophiles. These reactions can be catalyzed by either acid or base, with the regioselectivity of the attack depending on the reaction conditions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring towards nucleophilic attack. libretexts.orgmasterorganicchemistry.comyoutube.com The nucleophile then preferentially attacks the more substituted carbon atom of the epoxide. libretexts.orgyoutube.com Conversely, in the presence of a strong nucleophile under basic or neutral conditions, the reaction follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom of the epoxide. libretexts.orgmasterorganicchemistry.com
Ring-Opening with Oxygen Nucleophiles:
The reaction of Butyl 8-(oxiran-2-yl)octanoate with oxygen-based nucleophiles such as water, alcohols, and carboxylic acids leads to the formation of diols, alkoxy alcohols, and hydroxy esters, respectively.
Hydrolysis: Acid-catalyzed hydrolysis results in the formation of Butyl 8,9-dihydroxyoctanoate. This reaction typically proceeds with anti-diastereoselectivity. libretexts.org
Alcoholysis: Reaction with alcohols in the presence of an acid or base catalyst yields alkoxy alcohol derivatives. For instance, methanolysis would produce Butyl 8-hydroxy-9-methoxyoctanoate. libretexts.org
Reaction with Carboxylic Acids: The epoxide can be opened by carboxylic acids to introduce an additional ester functionality.
Ring-Opening with Nitrogen Nucleophiles:
The aminolysis of epoxides is a crucial method for the synthesis of β-amino alcohols, which are important building blocks in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org The reaction of this compound with primary or secondary amines can proceed to yield valuable amino alcohol derivatives. researchgate.netorganic-chemistry.org For example, reaction with ammonia (B1221849) would yield Butyl 8-amino-9-hydroxyoctanoate.
| Nucleophile | Reaction Conditions | Major Product | Product Class |
|---|---|---|---|
| Water (H₂O) | Acidic (e.g., H₂SO₄) | Butyl 8,9-dihydroxyoctanoate | Diol |
| Methanol (B129727) (CH₃OH) | Acidic or Basic | Butyl 8-hydroxy-9-methoxyoctanoate | Alkoxy alcohol |
| Ammonia (NH₃) | - | Butyl 8-amino-9-hydroxyoctanoate | Amino alcohol |
| Aniline (C₆H₅NH₂) | - | Butyl 8-(phenylamino)-9-hydroxyoctanoate | Amino alcohol |
Transformation of the Ester Functionality
The butyl ester group of this compound provides another site for chemical modification, allowing for the alteration of the molecule's backbone and the introduction of different end-groups.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 8-(oxiran-2-yl)octanoic acid. This carboxylic acid derivative can then participate in a variety of subsequent reactions.
Transesterification: The butyl group can be exchanged with other alkyl or aryl groups through transesterification. This process is typically catalyzed by an acid or a base and is driven by the removal of butanol. For instance, reaction with methanol would yield Methyl 8-(oxiran-2-yl)octanoate.
Amidation: The ester can be converted to an amide by reaction with an amine. This reaction often requires elevated temperatures or the use of a catalyst. The resulting amide, such as N-alkyl-8-(oxiran-2-yl)octanamide, introduces a robust amide linkage.
Reduction: The ester can be reduced to the corresponding primary alcohol, 8-(oxiran-2-yl)octan-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation provides access to a new class of epoxy-alcohols.
| Reagent | Reaction Type | Major Product | Product Class |
|---|---|---|---|
| Water (H₂O), Acid or Base | Hydrolysis | 8-(oxiran-2-yl)octanoic acid | Carboxylic acid |
| Methanol (CH₃OH), Catalyst | Transesterification | Methyl 8-(oxiran-2-yl)octanoate | Ester |
| Ethylamine (CH₃CH₂NH₂) | Amidation | N-ethyl-8-(oxiran-2-yl)octanamide | Amide |
| Lithium Aluminum Hydride (LiAlH₄) | Reduction | 8-(oxiran-2-yl)octan-1-ol | Epoxy-alcohol |
Synthesis of Novel Building Blocks and Intermediates from this compound
The strategic combination of reactions at both the epoxy and ester functionalities allows for the synthesis of a diverse array of novel building blocks and intermediates. These molecules can serve as precursors for polymers, surfactants, and other specialty chemicals.
For example, the hydrolysis of the ester group to form 8-(oxiran-2-yl)octanoic acid, followed by the ring-opening of the epoxide with a di-functional nucleophile, can lead to the formation of monomers suitable for step-growth polymerization.
Another approach involves the initial ring-opening of the epoxide to introduce new functionalities, followed by the transformation of the ester group. For instance, the synthesis of Butyl 8,9-dihydroxyoctanoate via hydrolysis of the epoxide can be followed by transesterification to produce a variety of dihydroxy esters. organic-chemistry.org These diol-containing molecules can be used as building blocks for polyesters and polyurethanes.
The synthesis of amino alcohols through the aminolysis of the epoxide ring also yields valuable intermediates. nih.govdiva-portal.org These compounds, possessing both hydroxyl and amino groups, are key synthons for a range of more complex molecules. diva-portal.org
Exploration of Bio-inspired Derivatizations
Drawing inspiration from biological processes, researchers are exploring enzymatic and biomimetic approaches for the derivatization of epoxides. Lipases, for instance, can be employed for the regioselective hydrolysis or transesterification of the ester group under mild conditions.
Furthermore, bio-inspired epoxidation reactions, potentially followed by in-situ ring-opening, offer a green and sustainable route to functionalized fatty acid derivatives. The use of enzymes or whole-cell systems for these transformations can provide high selectivity and reduce the reliance on harsh chemical reagents. While specific studies on this compound are limited, the principles of bio-inspired catalysis are broadly applicable to this class of compounds. The synthesis of derivatives of alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate from used frying oil highlights the potential of green chemistry approaches in this area. researchgate.netresearchgate.net
Chemical Compounds Mentioned
| Compound Name |
|---|
| 8-(oxiran-2-yl)octanoic acid |
| Alkyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate |
| Ammonia |
| Aniline |
| Butyl 8,9-dihydroxyoctanoate |
| Butyl 8-amino-9-hydroxyoctanoate |
| Butyl 8-hydroxy-9-methoxyoctanoate |
| This compound |
| Butyl 8-(phenylamino)-9-hydroxyoctanoate |
| Ethylamine |
| Lithium aluminum hydride |
| Methanol |
| Methyl 8-(oxiran-2-yl)octanoate |
| N-alkyl-8-(oxiran-2-yl)octanamide |
| N-ethyl-8-(oxiran-2-yl)octanamide |
| 8-(oxiran-2-yl)octan-1-ol |
Sophisticated Analytical Characterization Techniques in Research
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy offers a detailed view of the molecular structure by probing the interactions of atomic nuclei and chemical bonds with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁷O Analysis)
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Analysis: In a typical ¹H NMR spectrum of Butyl 8-(oxiran-2-yl)octanoate, distinct signals would be expected to correspond to the various protons in the molecule. The protons of the butyl group would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen. The long alkyl chain of the octanoate (B1194180) moiety would show a complex multiplet in the aliphatic region. Crucially, the protons on the oxirane ring would exhibit characteristic shifts, typically in the range of 2.5-3.5 ppm, with their multiplicity revealing their coupling to each other.
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include the carbonyl carbon of the ester at approximately 173-175 ppm. The carbons of the oxirane ring would be expected in the 45-55 ppm region. The carbon atoms of the butyl group and the octanoate chain would appear as a series of peaks in the upfield region (approximately 10-40 ppm).
¹⁷O NMR Analysis: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, ¹⁷O NMR could provide direct information about the oxygen environments. The two distinct oxygen atoms of the ester group (carbonyl and ether-linked) and the oxygen atom in the oxirane ring would each have a unique chemical shift, offering unambiguous confirmation of these functional groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Butyl CH₃ | ~0.9 | ~13.7 |
| Butyl CH₂ (next to CH₃) | ~1.4 | ~19.2 |
| Butyl CH₂ (next to O) | ~1.6 | ~30.7 |
| Butyl O-CH₂ | ~4.0 | ~64.5 |
| C=O | - | ~174.0 |
| Octanoate α-CH₂ | ~2.3 | ~34.2 |
| Octanoate β-CH₂ | ~1.6 | ~24.9 |
| Octanoate CH₂ chain | ~1.3 | ~29.0-29.5 |
| Oxirane CH | ~2.9 | ~52.4 |
| Oxirane CH₂ | ~2.5, ~2.7 | ~47.1 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the region of 1250-1100 cm⁻¹. The presence of the oxirane ring would be confirmed by characteristic C-O stretching bands, often seen as a pair of signals around 1250 cm⁻¹ (asymmetric stretch) and 850-950 cm⁻¹ (symmetric stretch, "ring breathing"). Additionally, the spectrum would display C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons of the alkyl chains.
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| Ester (C=O) | Stretch | ~1740 |
| Ester (C-O) | Stretch | ~1250-1100 |
| Oxirane (C-O) | Asymmetric Stretch | ~1250 |
| Oxirane (C-O) | Symmetric Stretch | ~850-950 |
| Alkyl (C-H) | Stretch | ~2850-2960 |
Mass Spectrometry-Based Characterization and Structural Elucidation
Mass spectrometry is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing moderately polar compounds like this compound. In positive ion mode, the spectrum would likely show the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 243.37. Adducts with sodium [M+Na]⁺ (m/z 265.35) or potassium [M+K]⁺ (m/z 281.32) are also commonly observed. The fragmentation pattern, induced by collision-induced dissociation (CID) of the parent ion, would provide further structural information, such as the loss of the butoxy group or cleavage of the octanoate chain.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This compound, being a volatile compound, is amenable to GC-MS analysis. The gas chromatogram would show a single peak corresponding to the compound, indicating its purity. The mass spectrum obtained from this peak would show the molecular ion (M⁺) at m/z 242.36, although it may be weak due to fragmentation. The fragmentation pattern would be a key identifier, with characteristic fragments arising from the cleavage of the ester bond, loss of the butyl group, and fragmentation of the alkyl chain and oxirane ring.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₄H₂₆O₃), the calculated exact mass is 242.1882. An HRMS measurement confirming this mass with a high degree of accuracy (typically within 5 ppm) provides strong evidence for the assigned molecular formula.
Table 3: Expected Mass Spectrometry Data for this compound
| Technique | Ion | Calculated m/z |
| ESI-MS | [M+H]⁺ | 243.1955 |
| ESI-MS | [M+Na]⁺ | 265.1774 |
| GC-MS | [M]⁺ | 242.1882 |
| HRMS | [M+H]⁺ | 243.1955 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique for the characterization and quantification of epoxy fatty acid esters like this compound. This method combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by tandem mass spectrometry.
In a typical LC-MS/MS workflow for analyzing epoxy fatty acid esters, the sample is first introduced into an HPLC system. Reversed-phase chromatography is commonly employed, utilizing a C18 column to separate the compound from other matrix components based on its hydrophobicity. A mobile phase gradient, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation, is used to elute the analyte.
Following chromatographic separation, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for these types of molecules, typically operating in positive ion mode to generate protonated molecules [M+H]⁺. In the case of this compound (molar mass 242.35 g/mol ), the expected protonated molecule would have an m/z of approximately 243.36.
Table 1: Representative LC-MS/MS Parameters for the Analysis of a Related Epoxy Fatty Acid Ester
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography |
| Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | 243.36 [M+H]⁺ (for this compound) |
| Product Ions (m/z) | Hypothetical: fragments corresponding to loss of butanol, cleavage of the oxirane ring, and other characteristic fragments. |
| Collision Energy | Optimized for specific transitions |
Note: The values in this table are representative for the analysis of epoxy fatty acid esters and would require optimization for the specific analysis of this compound.
Mass Spectrometry Imaging (MSI) for Spatial Distribution Analysis
Mass Spectrometry Imaging (MSI) is a sophisticated technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections or other complex surfaces. While no specific MSI studies on this compound have been published, the methodology is well-suited for lipid and fatty acid ester analysis and can be described in this context.
Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI is a common approach for lipid imaging. moldb.com In a hypothetical MSI experiment to map the distribution of this compound, a thin section of a biological sample would be coated with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA). A pulsed laser is then rastered across the sample surface, desorbing and ionizing molecules from discrete spatial locations. The mass spectrometer then detects the ions from each spot, generating a mass spectrum for every pixel of the imaged area. By selecting the m/z corresponding to this compound (e.g., [M+Na]⁺ or [M+K]⁺ adducts, which are common in MSI), an ion intensity map can be created, revealing its distribution within the sample.
This technique could be invaluable in understanding the localization of this compound in various biological contexts, for instance, its absorption in specific tissues or its distribution within a cellular structure.
Advanced Chromatographic Separation Techniques
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas Chromatography (GC) is a high-resolution separation technique that can be effectively used to assess the purity of this compound and to analyze it within a mixture of other volatile or semi-volatile compounds. Due to the polarity and relatively high boiling point of this ester, derivatization is often not strictly necessary but can improve peak shape and thermal stability.
For the analysis, a capillary column with a mid-polarity stationary phase, such as one containing a percentage of phenyl-methylpolysiloxane, is often suitable. The oven temperature is programmed to ramp up gradually to ensure the separation of components with different boiling points. The injector and detector temperatures are set high enough to ensure complete volatilization and prevent condensation.
A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds like this compound, as it provides a response that is proportional to the mass of carbon in the analyte. For unequivocal identification, a mass spectrometer is used as the detector (GC-MS). The resulting mass spectrum, with its characteristic fragmentation pattern, serves as a molecular fingerprint. While a specific mass spectrum for this compound is not widely published, the fragmentation would be expected to show ions corresponding to the butyl group, the octanoate chain, and fragments resulting from the cleavage of the oxirane ring.
Table 2: Representative GC Parameters for the Analysis of a Fatty Acid Ester
| Parameter | Value |
| GC System | Gas Chromatograph with FID or MS |
| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | FID or Mass Spectrometer |
| FID Temperature | 300 °C |
| MS Ionization | Electron Ionization (EI) at 70 eV |
Note: This table provides typical parameters for fatty acid ester analysis and would need to be optimized for this compound.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of materials.
For this compound, a TGA experiment would involve heating a small amount of the sample in a crucible on a microbalance within a furnace. The temperature is increased at a constant rate, and the mass loss is recorded. The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition provides an indication of the compound's thermal stability. The analysis can be performed in an inert atmosphere (e.g., nitrogen) to study thermal decomposition or in an oxidative atmosphere (e.g., air) to investigate thermo-oxidative degradation.
While no specific TGA data for this compound exists in the public domain, studies on other fatty acid esters show that they typically exhibit a single-step decomposition profile in an inert atmosphere, corresponding to their volatilization and/or decomposition at elevated temperatures. The presence of the epoxy group might influence the decomposition pathway and temperature compared to its unsaturated precursor.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique used to investigate the thermal properties of materials. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For this compound, DSC provides critical data on phase transitions such as melting, crystallization, and glass transition, as well as exothermic events like curing or decomposition.
Research Findings: Direct DSC studies on this compound are not extensively available in public literature. However, research on analogous epoxidized fatty acid esters and vegetable oils provides a strong basis for predicting its thermal behavior. acs.orgresearchgate.netscispace.com
Studies on epoxidized methyl oleate (B1233923) and epoxidized vegetable oils like linseed and soybean oil reveal key thermal events. researchgate.netresearchgate.netresearchgate.net The initial heating scan of such an epoxy-functionalized ester, which is typically a liquid at room temperature, would show a glass transition temperature (Tg). The Tg for similar epoxidized fatty acid esters has been observed to decrease with the addition of plasticizers, a role this compound itself might play in polymer blends. scispace.com For instance, the Tg of polylactic acid (PLA) was shown to decrease from 64.2 °C to 55.5 °C with the addition of 5 phr of a similar ester, octyl epoxy stearate (B1226849). scispace.com
Upon further heating, an exothermic peak is typically observed, corresponding to the ring-opening polymerization of the oxirane group, especially in the presence of a hardener or catalyst. acs.orgmdpi.com The enthalpy of this exotherm is directly proportional to the concentration of epoxy groups in the material. acs.org For epoxidized linseed oil cured with an anhydride (B1165640) hardener, the curing exotherm peak temperature (Tp) was observed to shift to higher temperatures with increasing heating rates (from approximately 140°C at 10°C/min to 180°C at 40°C/min). mdpi.com
On cooling, a crystallization exotherm may be observed, and a subsequent heating scan would reveal a melting endotherm. The melting point of saturated butyl esters increases with the carbon chain length; for example, butyl stearate (C18) melts at a higher temperature than butyl myristate (C14). researchgate.net The presence of the oxirane ring in this compound would influence this melting behavior, likely disrupting the crystal lattice compared to its non-epoxidized counterpart, butyl decanoate.
Interactive Data Table: Representative Thermal Properties of Epoxidized Fatty Acid Esters from DSC Analysis
| Thermal Event | Temperature Range (°C) | Heat Flow | Notes |
| Glass Transition (Tg) | -60 to -40 | Endothermic (step change) | Dependent on purity and molecular weight. |
| Curing Exotherm (Tp) | 130 to 200 | Exothermic | Observed in the presence of curing agents/catalysts; peak shifts with heating rate. mdpi.com |
| Melting Point (Tm) | -20 to 10 | Endothermic | Influenced by chain length and purity. Data for related C12 butyl esters show melting points in this range. researchgate.net |
| Crystallization (Tc) | -40 to -10 | Exothermic | Occurs upon cooling from the melt. |
Microscopic and Surface-Sensitive Characterization Methods
Scanning Transmission Electron Microscopy (STEM) combined with Electron Energy-Loss Spectroscopy (EELS) is a powerful technique for nanoscale chemical analysis. nih.gov STEM-EELS provides atomic-resolution imaging and measures the energy lost by electrons as they pass through a thin sample, revealing information about elemental composition, chemical bonding, and electronic properties. researchgate.netrsc.org
Research Findings: While no specific STEM-EELS studies on this compound were identified, the technique's application to epoxy-based composites provides a clear framework for its potential use. researchgate.net For a sample of this compound, likely dispersed within a polymer matrix for analysis, STEM-EELS could map the elemental distribution of carbon and oxygen with high spatial resolution.
The core-loss EELS spectra would be of particular interest. The carbon K-edge (starting around 284 eV) and the oxygen K-edge (starting around 532 eV) would exhibit fine structures that are sensitive to the local chemical environment.
Carbon K-edge: It would be possible to distinguish the sp²-hybridized carbon of the carbonyl group (C=O) from the sp³-hybridized carbons of the alkyl chain and the oxirane ring.
Oxygen K-edge: The fine structure of the oxygen K-edge would differ for the ester linkages (-C-O-C=O) and the oxirane ring (C-O-C), allowing for the identification and mapping of these functional groups. researchgate.net
Furthermore, low-loss EELS can be used to measure the plasmon energy, which is related to the material's mass density. This could be used to study the interface between this compound and a host matrix in a composite material. researchgate.net
Interactive Data Table: Expected EELS Core-Loss Edges for this compound
| Element | Edge | Energy Loss (eV) | Information Obtainable |
| Carbon | K-edge | ~284 | Elemental mapping; distinguishing sp²/sp³ hybridization (carbonyl vs. alkyl/epoxy carbons). |
| Oxygen | K-edge | ~532 | Elemental mapping; fine structure analysis to differentiate between ester and ether (oxirane) environments. |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive technique that analyzes the outermost layer (top 1-2 nm) of a sample. carleton.edufilab.fr It works by bombarding the surface with a pulsed primary ion beam, which causes the ejection of secondary ions. These ions are then analyzed based on their mass-to-charge ratio, providing detailed elemental and molecular information about the surface. eag.com
Research Findings: Direct ToF-SIMS analysis of this compound is not documented, but studies on similar molecules like fatty acid esters and epoxy resins allow for the prediction of characteristic spectral features. researchgate.netresearchgate.netresearchgate.net ToF-SIMS analysis would be invaluable for studying the surface chemistry, potential surface contamination, or its distribution in a blend or on a substrate.
In positive ion mode, characteristic fragments would include the butyl cation [C₄H₉]⁺ and related hydrocarbon fragments. Protonated molecular ions [M+H]⁺ and adducts with metal ions (e.g., [M+Na]⁺) might also be detected, though often with low intensity for such flexible molecules. More prominent would be fragment ions resulting from the cleavage of the ester bond and the octanoate chain.
In negative ion mode, deprotonated molecules [M-H]⁻ and characteristic fragments like the octanoate anion [C₈H₁₅O₂]⁻ would be expected. The presence of the oxirane ring would lead to specific fragmentation pathways, yielding ions that could confirm its structure. For instance, analysis of ethyl laurate on aluminum surfaces showed the elimination of the ethyl group, leaving the laurate anion. researchgate.net A similar fragmentation would be expected for this compound.
Interactive Data Table: Predicted Characteristic Ions in ToF-SIMS Analysis of this compound
| Ion (m/z) | Formula | Polarity | Origin |
| 57.07 | [C₄H₉]⁺ | Positive | Butyl group fragment |
| 71.05 | [C₄H₇O]⁺ | Positive | Fragment from the oxirane-containing chain |
| 127.11 | [C₈H₁₅O]⁺ | Positive | Octanoate chain fragment |
| 241.18 | [C₁₄H₂₅O₃]⁻ | Negative | Deprotonated molecular ion [M-H]⁻ |
| 141.09 | [C₈H₁₃O₂]⁻ | Negative | Octenoate anion fragment (from ring opening/rearrangement) |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline material. By measuring the angles and intensities of X-rays diffracted by the crystal lattice, XRD can provide information on crystal structure, phase, and degree of crystallinity.
Research Findings: As this compound is a long-chain ester, it is expected to be crystalline at sufficiently low temperatures. There are no published crystal structures for this specific molecule. However, XRD studies on related long-chain fatty acids and esters provide insight into how such molecules pack in the solid state. acs.orgresearchgate.net
Fatty acids and their esters typically crystallize in layered structures, with the long alkyl chains aligning parallel to each other. researchgate.net The diffraction pattern would be characterized by a series of sharp peaks at low angles (high d-spacing) that correspond to the long-range order of these layers. The value of this "long spacing" is related to the length of the molecule. At higher angles, a set of wider peaks would correspond to the short-range order of the chain packing within the layers.
For this compound, the presence of the oxirane ring and the butyl ester group would influence the specific packing arrangement (polymorphism) and the resulting unit cell dimensions. An XRD analysis would involve cooling the sample until it crystallizes and then collecting a diffraction pattern. This would allow for the determination of its crystalline form(s) and how the molecules arrange themselves, providing fundamental data that connects its molecular structure to its macroscopic solid-state properties. Studies on 9,10-epoxystearic acid have shown how the presence of the epoxy ring influences the melting point and crystal packing compared to the saturated and unsaturated analogues. acs.org
Interactive Data Table: Expected XRD Pattern Characteristics for Crystalline this compound
| Diffraction Angle (2θ) | d-spacing | Intensity | Interpretation |
| Low (e.g., 2-10°) | Large | Strong | Corresponds to the lamellar (layered) structure, indicative of the molecule's length. |
| High (e.g., 19-25°) | Small | Moderate-Weak | Relates to the sub-cell packing of the hydrocarbon chains (e.g., triclinic, orthorhombic). |
Computational Chemistry and Theoretical Modeling of Butyl 8 Oxiran 2 Yl Octanoate
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of Butyl 8-(oxiran-2-yl)octanoate, which are dictated by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the molecule's energy, electron distribution, and other electronic properties.
Density Functional Theory (DFT) stands as a cornerstone for the computational study of medium-sized organic molecules like this compound due to its excellent balance of accuracy and computational cost. nih.gov A primary application of DFT is geometry optimization, where the algorithm seeks the minimum energy structure on the potential energy surface, corresponding to the most stable three-dimensional arrangement of the atoms.
Illustrative Data: The following table presents hypothetical relative energies for various conformers of this compound, as would be determined by DFT calculations. The dihedral angles (D1, D2, D3) would correspond to key rotations along the carbon backbone and the ester group.
| Conformer | Dihedral Angle 1 (D1) | Dihedral Angle 2 (D2) | Dihedral Angle 3 (D3) | Relative Energy (kcal/mol) |
| 1 (Global Min.) | 180° (anti) | 180° (anti) | 180° (anti) | 0.00 |
| 2 | 180° (anti) | 60° (gauche) | 180° (anti) | 0.85 |
| 3 | 60° (gauche) | 180° (anti) | 180° (anti) | 0.92 |
| 4 | 180° (anti) | 180° (anti) | 0° (syn) | 2.50 |
| 5 | 60° (gauche) | 60° (gauche) | 180° (anti) | 1.95 |
This table is for illustrative purposes only. The values are representative of what a DFT conformational analysis would yield.
While DFT is a workhorse, other quantum chemical methods also play important roles.
Ab Initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. They offer higher accuracy than DFT for calculating electronic energies, especially for systems where electron correlation is critical. acs.org However, their high computational cost typically restricts their use to single-point energy calculations on geometries previously optimized with a less expensive method like DFT. For this compound, one might use these methods to refine the relative energies of the most stable conformers.
Semi-Empirical Methods: These methods (e.g., AM1, PM7) are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. nih.gov While less accurate, they are well-suited for initial, broad explorations of the conformational landscape of large and flexible molecules. A typical workflow might involve an initial scan with a semi-empirical method to identify a wide range of possible conformers, followed by re-optimization of the most promising candidates at the DFT level.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Rotational Constants)
Computational methods are powerful tools for predicting spectroscopic data, which can be used to confirm or identify the structure of a synthesized compound.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical prediction of NMR chemical shifts (¹H and ¹³C) can be achieved with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. mdpi.comnyu.edu The calculation is performed on the optimized geometry of the relevant conformers. Since the observed spectrum is a Boltzmann-weighted average of all contributing conformers, accurate conformational analysis is a prerequisite for reliable NMR shift prediction. mdpi.comxjtlu.edu.cn Machine learning approaches are also emerging as a rapid and accurate alternative for predicting NMR shifts. mdpi.comnih.gov
Illustrative Data: Hypothetical predicted ¹H and ¹³C NMR chemical shifts for selected atoms in the most stable conformer of this compound.
| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |
| C=O (ester) | 173.5 | H (on C-O of epoxide) | 2.90 |
| C-O (epoxide) | 52.1 | H (on CH₂ of epoxide) | 2.75 |
| CH₂-O (ester) | 64.8 | H (alpha to C=O) | 2.30 |
| CH₃ (butyl) | 13.9 | H (on CH₂-O of ester) | 4.05 |
This table is for illustrative purposes only and represents typical values expected from GIAO-DFT calculations.
Rotational Constants: High-resolution microwave spectroscopy measures the rotational constants (A, B, C) of a molecule in the gas phase, which are inversely related to its moments of inertia. mdpi.com These constants are exquisitely sensitive to the molecular geometry. Accurate prediction of rotational constants requires highly accurate equilibrium geometries, often obtained from high-level ab initio or composite computational methods. rsc.orgrsc.org Comparing the computationally predicted rotational constants with experimental data provides a stringent test of the calculated molecular structure. For a flexible molecule, the predicted constants must be a weighted average over the contributing conformers. nih.gov
Illustrative Data: Hypothetical predicted rotational constants for the lowest-energy conformer.
| Parameter | Predicted Value (MHz) |
| Rotational Constant A | 1500.5 |
| Rotational Constant B | 350.2 |
| Rotational Constant C | 310.8 |
This table is for illustrative purposes only.
Computational Studies of Reaction Pathways and Transition States
Computational chemistry is invaluable for elucidating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult or impossible to observe experimentally. mit.eduims.ac.jp For this compound, a key reaction of interest is the nucleophilic ring-opening of the strained epoxide.
Using methods like DFT, the entire reaction pathway can be mapped. nih.gov This involves locating the geometry of the transition state—a first-order saddle point on the potential energy surface. github.io The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), which is the primary determinant of the reaction rate. researchgate.net For the epoxide ring-opening, calculations can predict whether a nucleophile will attack the more or less substituted carbon (the Sₙ2 mechanism is common for basic/neutral conditions) and determine the stereochemical outcome of the reaction. masterorganicchemistry.comkhanacademy.org Studies on similar systems show that the presence of a catalyst, such as an acid, can significantly lower the activation barrier. acs.org
Illustrative Data: Hypothetical calculated activation energies for the ring-opening of this compound by a generic nucleophile (Nu⁻).
| Reaction Pathway | Transition State Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |
| Uncatalyzed Attack at C8 | 25.5 | 25.5 |
| Acid-Catalyzed Attack at C8 | 12.0 | 12.0 |
This table is for illustrative purposes only, based on typical values for epoxide ring-opening reactions.
Molecular Dynamics Simulations for Understanding Reactivity and Interactions
While quantum chemical calculations are excellent for static properties and single reaction events, Molecular Dynamics (MD) simulations are used to study the time-evolution of a molecular system. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. utk.edu
This approach requires a force field, which is a set of parameters describing the potential energy of the system, including terms for bond stretching, angle bending, dihedral rotations, and non-bonded interactions (van der Waals and electrostatic). acs.org For a molecule like this compound, a standard force field like AMBER or CHARMM might be used, potentially requiring re-parameterization of the epoxide and ester moieties to ensure accuracy. nih.govnih.govambermd.org
MD simulations can be used to:
Explore conformational dynamics in solution, showing how solvent molecules affect the conformational equilibrium.
Simulate the molecule's behavior in a larger context, such as part of a polymer matrix or at an interface, revealing how interactions with surfaces or other molecules influence its structure and orientation. nih.gov
Study the process of aggregation or self-assembly in solution.
Thermodynamic and Kinetic Modeling of Transformations
Computational chemistry provides a direct route to calculating key thermodynamic and kinetic quantities.
Kinetic Modeling: Transition State Theory (TST) allows for the estimation of reaction rate constants (k) from the calculated Gibbs free energy of activation (ΔG‡). researchgate.net By computing ΔG‡ for different reaction pathways or under the influence of various catalysts, a kinetic model can be constructed to predict which reactions will be fastest. This is particularly useful for understanding selectivity in complex reaction mixtures. For instance, kinetic modeling of the epoxidation of an unsaturated precursor could help optimize reaction conditions to favor the desired product over side reactions. mdpi.com
Illustrative Data: Hypothetical thermodynamic and kinetic parameters for the hydrolysis of the ester group in this compound, calculated at 298.15 K.
| Parameter | Calculated Value | Unit |
| Enthalpy of Reaction (ΔH) | -5.2 | kcal/mol |
| Gibbs Free Energy of Reaction (ΔG) | -2.1 | kcal/mol |
| Gibbs Free Energy of Activation (ΔG‡) | 22.5 | kcal/mol |
| TST Rate Constant (k) | 1.5 x 10⁻⁴ | s⁻¹ |
This table is for illustrative purposes only, demonstrating the types of data obtained from thermodynamic and kinetic modeling.
Applications in Advanced Materials and Industrial Intermediates
Utilization as a Monomer in Polymer Science
The presence of the highly reactive epoxide ring makes Butyl 8-(oxiran-2-yl)octanoate a valuable monomer for various polymerization reactions. Its ability to undergo ring-opening polymerization is key to its application in creating novel polymers with tailored properties.
Precursor for Functional Polyethers and Polyesters
This compound serves as a precursor for the synthesis of functional polyethers and polyesters. The oxirane ring can be opened by various nucleophiles, such as alcohols or carboxylic acids, to initiate polymerization. The ring-opening of the epoxide can lead to the formation of polyols, which are key intermediates in the production of polyurethanes and polyesters. researchgate.netresearchgate.net For instance, the reaction with diols or polyols can lead to the formation of polyethers with pendant ester groups, which can influence the polymer's solubility and thermal properties.
Similarly, reaction with dicarboxylic acids or their anhydrides can yield polyesters. The ring-opening of the epoxide by a carboxylic acid group, followed by esterification, leads to the formation of polyester (B1180765) polyols. researchgate.net These bio-based polyols can then be reacted with isocyanates to produce polyurethanes with a significant renewable content. researchgate.netresearchgate.net The resulting polymers often exhibit a range of properties, from rigid and brittle materials to more flexible elastomers, depending on the co-monomers and the degree of crosslinking. researchgate.net
Component in Thermosetting Epoxy Resin Systems
Beyond its role as a diluent, the epoxide group on this compound can co-react with the curing agent (hardener) in the epoxy system, becoming an integral part of the crosslinked polymer network. rsc.org This incorporation can modify the final properties of the thermoset. Research on similar epoxidized fatty acid esters, such as epoxidized methyl soyate (EMS), has shown that their inclusion can lead to an improvement in the toughness of the epoxy resin without a significant sacrifice in thermomechanical properties. rsc.orgresearchgate.net The flexible aliphatic chain of the fatty acid ester can enhance the impact resistance and reduce the inherent brittleness of highly crosslinked epoxy networks. researchgate.net
The curing kinetics of epoxy systems can also be influenced by the addition of epoxidized fatty acid esters. The heat of the curing reaction may increase due to better contact with the curing agent in a less viscous system, although the peak curing temperature might shift to a higher value. rsc.org The study of curing kinetics using techniques like differential scanning calorimetry (DSC) is crucial for optimizing the processing conditions of these modified epoxy resins. researchgate.netnih.govmdpi.combohrium.com
Table 1: Illustrative Impact of Epoxidized Fatty Acid Ester (EFAE) Addition on Epoxy Resin Properties (Based on analogous systems)
| Property | Neat Epoxy Resin | Epoxy Resin + EFAE (e.g., 15 wt%) | Percentage Change |
| Viscosity (Pa·s) | High | Lower | Decrease |
| Tensile Strength (MPa) | High | Slightly Decreased | ~5-15% Decrease |
| Elongation at Break (%) | Low | Increased | ~20-50% Increase |
| Fracture Toughness (MPa·m¹/²) | Low | Increased | ~30-70% Increase |
| Glass Transition Temp. (Tg, °C) | High | Slightly Decreased | ~5-10% Decrease |
Note: This table provides illustrative data based on general findings for epoxidized vegetable oil esters and is intended to show expected trends.
Development of Sustainable Lubricant Base Oils and Additives
The push for environmentally friendly lubricants has driven research into renewable feedstocks, and this compound, derived from natural fatty acids, is a promising candidate in this field. It can be used to synthesize biolubricant base stocks with desirable properties. abo.firesearchgate.netnih.govmdpi.com
The synthesis of these biolubricants typically involves the acid-catalyzed ring-opening of the epoxide ring with an alcohol. abo.firesearchgate.net This reaction introduces branching and increases the molecular weight, which can improve the viscosity and lubricity of the resulting fluid. The choice of alcohol used for the ring-opening reaction can significantly influence the final properties of the lubricant base oil, such as its pour point and viscosity index. mdpi.comspringerprofessional.de For instance, using a longer-chain or branched alcohol can lead to lubricants with better low-temperature performance. researchgate.net
Epoxidized fatty acid esters have demonstrated good friction-reducing and anti-wear properties. researchgate.netresearchgate.net The presence of polar groups, such as the ester and the newly formed hydroxyl and ether linkages, can lead to strong adsorption on metal surfaces, forming a protective film that reduces friction and wear under boundary lubrication conditions. researchgate.netkoreascience.kr Furthermore, the epoxidation process itself improves the oxidative stability of the oil compared to the unsaturated precursor. researchgate.net
Table 2: Physicochemical Properties of Biolubricants Derived from Epoxidized Fatty Acid Esters (Illustrative Data)
| Property | Unmodified Vegetable Oil | Biolubricant from Epoxidized Ester |
| Kinematic Viscosity @ 40°C (cSt) | ~30-40 | ~40-280 |
| Viscosity Index | ~180-220 | ~110-170 |
| Pour Point (°C) | -5 to -15 | -2 to -15 |
| Oxidative Stability | Low | High |
| Biodegradability | High | High |
Note: The data presented are typical ranges for biolubricants derived from epoxidized vegetable oils and their esters and may vary depending on the specific fatty acid and the modification process. nih.govspringerprofessional.demdpi.com
Role as a Versatile Research Chemical Building Block in Organic Synthesis
The high reactivity of the oxirane ring makes this compound a valuable and versatile building block for organic synthesis. ijtrd.comnih.gov This three-membered heterocyclic ring can be readily opened by a wide range of nucleophiles, leading to the formation of various functionalized molecules. This reactivity provides a platform for the synthesis of a diverse array of specialty chemicals. ijtrd.comnih.gov
Key reactions involving the epoxide group include:
Hydrolysis: Reaction with water, typically under acidic or basic conditions, yields diols.
Alcoholysis: Reaction with alcohols produces hydroxy ethers. researchgate.netmdpi.com
Aminolysis: Reaction with amines or ammonia (B1221849) gives amino alcohols. ijtrd.com
Halogenation: Reaction with hydrogen halides results in halohydrins.
Carbonation: Reaction with carbon dioxide can produce cyclic carbonates, which are themselves useful intermediates. researchgate.net
These reactions allow for the introduction of various functional groups onto the C8 fatty acid backbone, enabling the synthesis of a wide range of derivatives with potential applications as surfactants, emulsifiers, and fine chemical intermediates. researchgate.net
Applications in Coatings and Composites Beyond General Epoxy Resins
The utility of this compound extends to specialized coatings and composite materials. In the area of coatings, it can be a component in the formulation of UV-curable systems. lp.edu.uamdpi.com For instance, the epoxide ring can be reacted with acrylic acid to produce an acrylated ester. lp.edu.ua This new molecule, possessing polymerizable acrylate (B77674) groups, can then be cured rapidly under UV radiation to form a crosslinked coating. lp.edu.uamdpi.comgoogle.com Such coatings are desirable for their low volatile organic compound (VOC) emissions and fast curing times.
Use as an Intermediate in Specialty Chemical Production
As an extension of its role as a versatile building block, this compound serves as a key intermediate in the production of various specialty chemicals. researchgate.netsciepub.comsemanticscholar.orgresearchgate.netunsri.ac.id The initial epoxidation of the unsaturated fatty acid ester is a crucial first step in creating a more reactive handle for further chemical transformations. ijtrd.comsciepub.com
One significant application is the production of polyols for the polyurethane industry. researchgate.netnih.gov As mentioned earlier, the ring-opening of the epoxide leads to the formation of hydroxyl groups, converting the fatty acid ester into a polyol. These bio-based polyols can then be used to synthesize a wide range of polyurethane products, including foams, elastomers, and coatings, thereby increasing the renewable content of these materials. researchgate.net
Furthermore, the derivatives of this compound can find use as plasticizers. ijtrd.comsemanticscholar.orgresearchgate.net For example, the ring-opened products can exhibit good compatibility with polymers like PVC, offering a bio-based alternative to traditional phthalate (B1215562) plasticizers. semanticscholar.orgresearchgate.net The synthesis of emulsifiers and surfactants is another area where this compound can serve as a valuable intermediate, leveraging the amphiphilic nature of the functionalized fatty acid ester. researchgate.net
Q & A
Q. What are the established synthetic routes for Butyl 8-(oxiran-2-yl)octanoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves epoxidation of a precursor unsaturated ester. For example, methyl 8-(oxiran-2-yl)octanoate was synthesized via oxidation of methyl dec-9-enoate using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C, followed by neutralization and purification . Adapting this method for the butyl ester would require substituting methyl dec-9-enoate with butyl 9-octenoate. Optimization includes controlling reaction time (e.g., 24 hours for complete epoxidation ), solvent selection (non-polar for better mCPBA solubility), and post-reaction purification via column chromatography. Purity can be verified using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy .
Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure and stereochemistry of this compound?
- Methodological Answer : ¹H NMR is critical for identifying the epoxide protons (δ 3.0–3.5 ppm for oxirane protons) and ester methylene groups (δ 1.2–1.6 ppm for butyl chain protons). In methyl 8-(oxiran-2-yl)octanoate, the oxirane protons appear as a multiplet at δ 3.15–3.25 ppm, while the ester carbonyl is confirmed via ¹³C NMR at δ 170–175 ppm . For stereochemical analysis, coupling constants (e.g., J = 2–5 Hz for cis/trans epoxide protons) and nuclear Overhauser effect (NOE) experiments can resolve spatial arrangements.
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Engineering controls (fume hoods) are necessary due to potential inhalation hazards. Waste should be segregated and disposed via certified chemical waste services . Emergency procedures include rinsing exposed skin with water for 15 minutes and using eyewash stations for ocular exposure .
Advanced Research Questions
Q. What mechanistic insights explain the formation of the oxirane ring in this compound?
- Methodological Answer : Epoxidation likely proceeds via electrophilic addition of peracid-derived oxygen to the double bond, forming a cyclic transition state. Computational studies or isotopic labeling (e.g., ¹⁸O-tagged mCPBA) can track oxygen incorporation. Evidence from methyl oleate oxidation suggests HOȮ radical addition to unsaturated bonds, followed by cyclization and ȮH release . Kinetic studies (e.g., monitoring reaction rates via FT-IR or GC) can elucidate temperature and solvent effects on epoxide yield.
Q. How can the reactivity of the epoxide group in this compound be systematically studied?
- Methodological Answer : Nucleophilic ring-opening reactions (e.g., with amines, thiols, or water) can be explored under acidic or basic conditions. For example, reaction with sodium thiosulfate in aqueous ethanol at 60°C may yield thioether derivatives. Reaction progress can be monitored via thin-layer chromatography (TLC), and products characterized using high-resolution mass spectrometry (HRMS) and NMR. Catalytic methods (e.g., Lewis acids like BF₃·Et₂O) may enhance regioselectivity .
Q. What analytical techniques are effective for quantifying this compound in complex mixtures?
- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 210–220 nm for ester carbonyl absorption) provides high sensitivity. GC-MS with a polar capillary column (e.g., DB-WAX) resolves epoxide-containing compounds from alkanes. Method validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 0.1 μg/mL), and recovery rates (85–115%) . For biological matrices, liquid-liquid extraction (LLE) with ethyl acetate improves analyte isolation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
